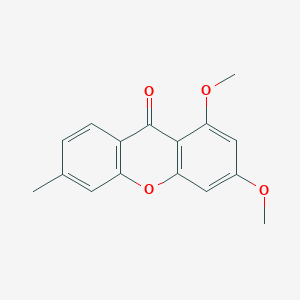
5-(Penta-1,4-dien-3-ylidene)cyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Penta-1,4-dien-3-ylidene)cyclopenta-1,3-diene is an organic compound with the molecular formula C10H8. It is a conjugated diene, meaning it contains two double bonds separated by a single bond, which allows for delocalization of electrons across the molecule. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Penta-1,4-dien-3-ylidene)cyclopenta-1,3-diene typically involves the reaction of cyclopentadiene with penta-1,4-diene under specific conditions. One common method is the Diels-Alder reaction, where cyclopentadiene acts as a diene and penta-1,4-diene as a dienophile. This reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale Diels-Alder reactions, utilizing continuous flow reactors to maintain optimal reaction conditions. The reactants are often purified before the reaction to ensure high yields and purity of the final product. Post-reaction, the product is typically isolated using distillation or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Penta-1,4-dien-3-ylidene)cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclopentane derivatives.
Substitution: Electrophilic substitution reactions can occur at the double bonds, where halogens or other electrophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium (Pd) catalyst.
Substitution: Halogens (e.g., Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated cyclopentadiene derivatives.
Applications De Recherche Scientifique
5-(Penta-1,4-dien-3-ylidene)cyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(Penta-1,4-dien-3-ylidene)cyclopenta-1,3-diene involves its ability to participate in various chemical reactions due to its conjugated diene structure. This allows for electron delocalization, making it reactive towards electrophiles and nucleophiles. In biological systems, it may interact with proteins or enzymes, altering their function and leading to biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadiene: A simpler diene with the formula C5H6, used as a precursor in many organic syntheses.
Dicyclopentadiene: A dimer of cyclopentadiene, used in the production of resins and other industrial chemicals.
1,4-Pentadien-3-one, 1,5-diphenyl-: Another conjugated diene with different substituents, used in various chemical applications.
Uniqueness
5-(Penta-1,4-dien-3-ylidene)cyclopenta-1,3-diene is unique due to its specific structure, which combines the properties of both cyclopentadiene and penta-1,4-diene. This gives it distinct reactivity and makes it valuable in specialized chemical syntheses and research applications.
Propriétés
Numéro CAS |
53841-06-8 |
|---|---|
Formule moléculaire |
C10H10 |
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
5-penta-1,4-dien-3-ylidenecyclopenta-1,3-diene |
InChI |
InChI=1S/C10H10/c1-3-9(4-2)10-7-5-6-8-10/h3-8H,1-2H2 |
Clé InChI |
ANHOXVJNUDWBFK-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=C1C=CC=C1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



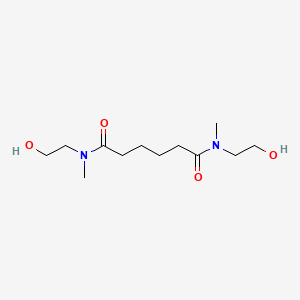
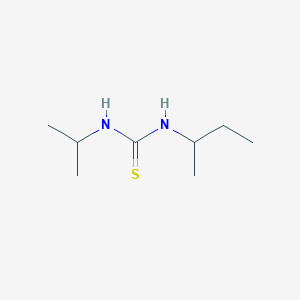
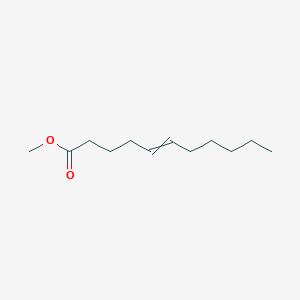
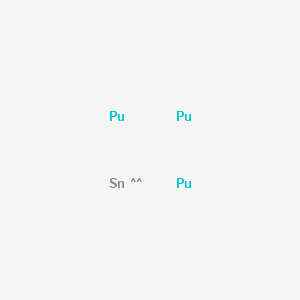
![N-([1,1'-Biphenyl]-2-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B14629020.png)

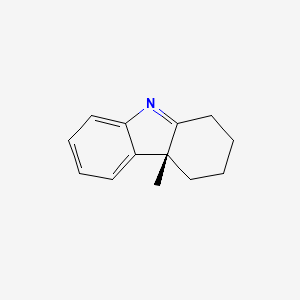
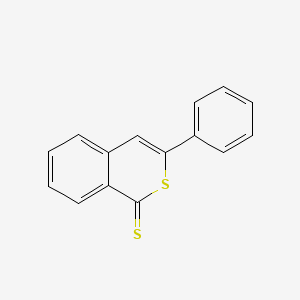
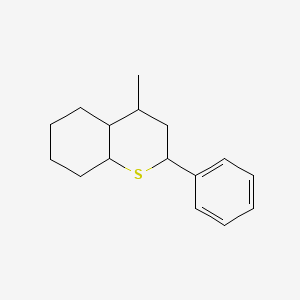

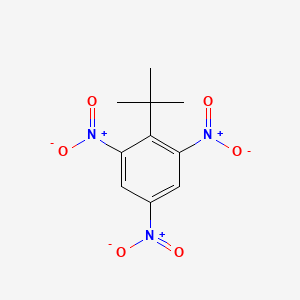
![Ethyl [phenyl(propylamino)methyl]phosphonate](/img/structure/B14629078.png)
